molecular formula C14H14O2 B035575 4-(3,5-Dimethylphenoxy)phenol CAS No. 100886-05-3

4-(3,5-Dimethylphenoxy)phenol

Cat. No.: B035575
CAS No.: 100886-05-3
M. Wt: 214.26 g/mol
InChI Key: UBEJOAVUZWNIHP-UHFFFAOYSA-N
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Description

4-(3,5-Dimethylphenoxy)phenol is an organic compound that belongs to the class of phenols It is characterized by the presence of a phenol group substituted with a 3,5-dimethylphenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,5-Dimethylphenoxy)phenol typically involves the reaction of 3,5-dimethylphenol with 4-iodophenol. One common method includes the Ullmann reaction, which is catalyzed by copper and uses 3-methoxyphenol as a co-reagent. The reaction is followed by demethylation with hydrobromic acid in acetic acid .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions as in laboratory settings. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(3,5-Dimethylphenoxy)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include chromic acid and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine for halogenation, nitric acid for nitration, and sulfuric acid for sulfonation.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Regeneration of phenols from quinones.

    Substitution: Formation of halogenated, nitrated, or sulfonated derivatives of this compound.

Mechanism of Action

The mechanism of action of 4-(3,5-Dimethylphenoxy)phenol involves its interaction with molecular targets and pathways. For instance, it has been recognized as a key functional protein in bacterial cell division, making it a potential target for the development of novel antibacterial agents . The compound’s phenol group can also participate in redox reactions, contributing to its biological activity.

Comparison with Similar Compounds

4-(3,5-Dimethylphenoxy)phenol can be compared with other phenolic compounds such as:

  • Pyrogallol (1,2,3-trihydroxybenzene)
  • Hydroxyquinol (1,2,4-trihydroxybenzene)
  • Phloroglucinol (1,3,5-trihydroxybenzene)

These compounds share similar structural features but differ in the number and position of hydroxyl groups, which influence their chemical properties and biological activities . The presence of the 3,5-dimethylphenoxy group in this compound imparts unique properties, making it distinct from other phenolic compounds.

Biological Activity

4-(3,5-Dimethylphenoxy)phenol, a phenolic compound, has garnered attention for its potential biological activities. This article explores its synthesis, biological effects, mechanisms of action, and comparisons with related compounds.

Synthesis

The synthesis of this compound typically involves the reaction of 3,5-dimethylphenol with 4-iodophenol. One common method is the Ullmann reaction, catalyzed by copper and utilizing 3-methoxyphenol as a co-reagent. This is followed by demethylation with hydrobromic acid in acetic acid to yield the final product.

Biological Activity

Research indicates that this compound exhibits various biological activities:

  • Anti-Tumor Effects : Studies have shown that this compound can inhibit the proliferation of cancer cells. For instance, a study indicated that it induces apoptosis in specific cancer cell lines by activating caspase pathways.
  • Anti-Inflammatory Properties : The compound has been investigated for its anti-inflammatory effects. It appears to inhibit the production of pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases.
  • Antimicrobial Activity : Preliminary research suggests that this compound may possess antimicrobial properties against certain bacterial strains. This opens avenues for its use in developing new antimicrobial agents .

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets:

  • Protein Interaction : It has been identified as a potential inhibitor of key proteins involved in cell division and apoptosis. This suggests that it could be used to develop novel therapeutic agents targeting these pathways.
  • Oxidative Stress Modulation : The compound may also play a role in modulating oxidative stress within cells, contributing to its anti-tumor and anti-inflammatory effects.

Comparative Analysis

To better understand the biological activity of this compound, it can be compared with other phenolic compounds:

CompoundStructureBiological Activity
Pyrogallol PyrogallolAntioxidant, anti-cancer
Hydroxyquinol HydroxyquinolAntioxidant, anti-inflammatory
Phloroglucinol PhloroglucinolAntispasmodic, anti-cancer
This compound This compoundAnti-tumor, anti-inflammatory

Case Studies

Several studies have highlighted the efficacy of this compound in various applications:

  • Cancer Cell Studies : A case study demonstrated that treatment with this compound resulted in a significant reduction in cell viability in breast cancer cell lines through apoptosis induction .
  • Inflammatory Disease Models : In animal models of inflammation, administration of this compound led to decreased levels of inflammatory markers and improved clinical outcomes.

Properties

IUPAC Name

4-(3,5-dimethylphenoxy)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O2/c1-10-7-11(2)9-14(8-10)16-13-5-3-12(15)4-6-13/h3-9,15H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBEJOAVUZWNIHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)OC2=CC=C(C=C2)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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